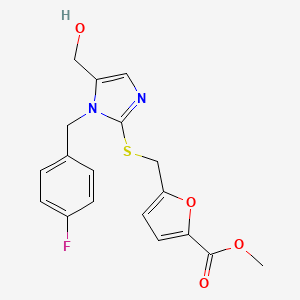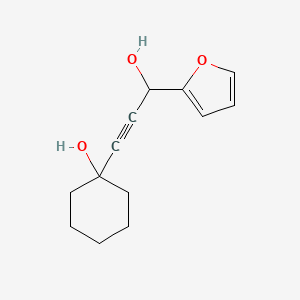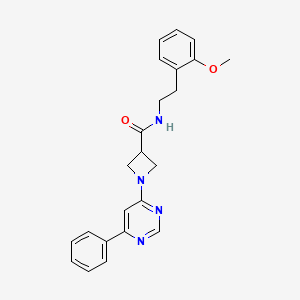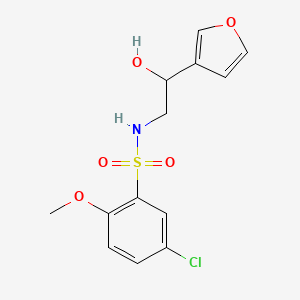![molecular formula C13H16N2O2S3 B2802361 4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 793716-06-0](/img/structure/B2802361.png)
4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is a complex organic molecule . It is also known by other names such as 2-Mercapto-3-(3-methoxypropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one and Benzothieno[2,3-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-(3-methoxypropyl)-2-thioxo- .
Synthesis Analysis
The synthesis of similar tricyclic compounds has been reported in the literature . An efficient, environmentally benign, transition-metal-free, tandem C–N, C–O bond formation reaction is developed for the synthesis of tricyclic compounds from easily available starting materials, including renewable levulinic acid, a keto acid . The reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature gave good to excellent yields .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Asymmetrically substituted 5-sulfonyl-1, 3-dithiafulvenes, related to the chemical structure of interest, demonstrate various chemical behaviors, such as the ability to be replaced by hydrogen or secondary amines, and the conversion into mixtures of cis-trans-isomers when dissolved in strong acids. These reactions highlight the chemical flexibility and potential applications in synthetic chemistry (Bader, 1968).
Synthesis of Bioisosteric Compounds
- Research on hydroxy-4-methoxytricyclo compounds, which share a similar structure, involves complex synthesis processes like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization. This indicates the potential for developing bioisosteric analogues of existing bioactive compounds (Shishov et al., 2014).
Application in Acetylcholinesterase Inhibition
- A convergent synthesis approach to compounds with a similar structure has been used to produce analogues of huperzine A, a potent acetylcholinesterase inhibitor. This showcases the therapeutic potential of these compounds in treating diseases like Alzheimer's (Kelly et al., 2000).
Formation of Heterocyclic Compounds
- Studies involving benzylsulfanyl-substituted compounds, which are structurally related, demonstrate the formation of various heterocyclic compounds through unexpected rearrangements. This suggests utility in the synthesis of novel organic compounds with potential pharmacological applications (Nedolya et al., 2013).
Synthesis of Novel Macrocylic Compounds
- Research involving tridentate, pyridine derivatives containing sulphur, which share structural elements with the compound , has led to the synthesis of novel macrocyclic compounds. These findings have implications for the development of new materials and catalytic agents (Escriche et al., 1989).
Photophysical and Analytical Studies
- The synthesis and characterization of macrocyclic azo-azomethine dyes, which bear resemblance to the compound in focus, have been explored for their solvatochromism and biological properties. This research could have implications in the field of dye chemistry and bioactive compounds (Ghasemian et al., 2015).
Propiedades
IUPAC Name |
4-(3-methoxypropyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S3/c1-17-6-3-5-15-11(16)9-8-4-2-7-19-12(8)20-10(9)14-13(15)18/h2-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMBNVOEVCLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)
![5-Cyclopropyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2802289.png)
![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)
![N-benzyl-1-cyclopentyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B2802291.png)
![Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylicacidtert-Butylester](/img/structure/B2802292.png)



![2-(4-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2802299.png)

![2-{2-[(2-furylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B2802301.png)